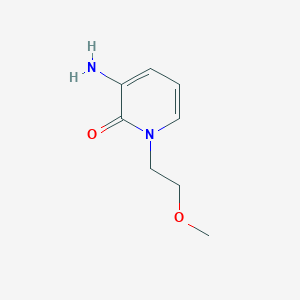

3-Amino-1-(2-methoxyethyl)pyridin-2(1H)-one

Description

Properties

IUPAC Name |

3-amino-1-(2-methoxyethyl)pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-12-6-5-10-4-2-3-7(9)8(10)11/h2-4H,5-6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXYHIBLKUIMAOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=CC=C(C1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Amino-1-(2-methoxyethyl)pyridin-2(1H)-one molecular structure and weight

An In-Depth Technical Guide to the Molecular Characteristics of 3-Amino-1-(2-methoxyethyl)pyridin-2(1H)-one

Executive Summary

This technical guide provides a comprehensive analysis of this compound, a specialized chemical intermediate pivotal to the pharmaceutical industry. We will dissect its molecular structure, confirm its molecular weight, and explore its significance as a versatile building block for the synthesis of complex Active Pharmaceutical Ingredients (APIs). This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into its structural features, physicochemical properties, and the rationale behind its application in modern drug discovery, particularly in the development of therapeutics for neurological disorders.

Introduction and Strategic Importance in Medicinal Chemistry

This compound is a heterocyclic compound that has gained prominence as a key intermediate in the synthesis of pharmacologically active molecules.[1] Its core structure, featuring a substituted pyridin-2(1H)-one scaffold, is a privileged motif in drug discovery. This is due to its ability to engage in various biological interactions and serve as a robust platform for further chemical modification.

The strategic value of this compound lies in its application for developing APIs targeting a range of conditions. It is notably employed in the synthesis of drugs for neurological disorders such as epilepsy and Parkinson's disease, where it contributes to the modulation of central nervous system neurotransmitter functions.[1] Furthermore, its utility extends to the creation of novel anti-inflammatory and anti-cancer agents.[1] The broader class of 3-aminopyridin-2-one derivatives has proven successful in the development of kinase-targeted fragment libraries, leading to the identification of potent inhibitors for mitotic kinases like Monopolar Spindle 1 (MPS1) and Aurora kinases, which are critical targets in oncology.[2]

Molecular Structure and Identification

A precise understanding of the molecular architecture is fundamental to leveraging this compound's synthetic potential. Its structure is defined by an amino group at the C3 position and a 2-methoxyethyl substituent on the nitrogen atom of the pyridin-2(1H)-one ring.

Chemical Identifiers

For unambiguous identification and data retrieval, the following identifiers are critical.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1249057-53-1 | [1][3] |

| Molecular Formula | C₈H₁₂N₂O₂ | [1][3] |

| Canonical SMILES | COCCN1C=CC=C(N)C1=O | N/A |

| InChI Key | N/A | N/A |

Structural Elucidation

The molecule's topology combines several key functional groups that dictate its reactivity and utility. The central pyridin-2(1H)-one ring provides a stable, planar core. The exocyclic amino group at C3 is a key nucleophilic site and a hydrogen bond donor, while the N1-substituted methoxyethyl chain imparts specific solubility characteristics and conformational flexibility.

Caption: 2D Molecular Structure of this compound.

Physicochemical Properties

The physical and chemical properties of the compound are essential for its handling, storage, and application in synthetic protocols.

Molecular Weight

The molecular weight is a fundamental property confirmed by mass spectrometry and derived from its chemical formula.

-

Molecular Weight: 168.19 g/mol [1]

Tabulated Properties

A summary of key properties is provided below for quick reference.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂N₂O₂ | [1][3] |

| Molecular Weight | 168.19 g/mol | [1] |

| Appearance | Typically a solid at room temperature | Inferred from related compounds |

| Storage Conditions | Room temperature, away from light, stored under an inert gas | [1] |

Synthesis and Structural Verification

As a Senior Application Scientist, it is crucial not just to use an intermediate but to understand its synthesis and verification. This ensures the integrity of downstream processes. While the exact proprietary synthesis may vary, a general and robust strategy can be outlined based on established organic chemistry principles for related structures.[4]

General Synthetic Workflow

The synthesis of N-substituted 3-amino-2-pyridones can be efficiently achieved from readily available starting materials. The workflow below illustrates a plausible, high-level synthetic route.

Caption: Generalized workflow for the synthesis of the target compound.

Self-Validating Protocol for Structural Verification

To ensure the identity, structure, and purity of the synthesized compound, a multi-step analytical validation is mandatory.

Objective: To confirm the molecular structure and assess the purity of a synthesized batch of this compound.

Methodology:

-

Mass Spectrometry (MS)

-

Technique: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry.

-

Procedure:

-

Prepare a dilute solution of the sample in methanol (approx. 1 mg/mL).

-

Infuse the solution directly into the ESI source in positive ion mode.

-

Acquire the mass spectrum over a range of m/z 50-500.

-

-

Self-Validation/Expected Outcome: A prominent peak should be observed at m/z = 169.0977, corresponding to the [M+H]⁺ ion of C₈H₁₂N₂O₂ (calculated exact mass: 168.0899). The high-resolution measurement provides unambiguous confirmation of the elemental composition.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Technique: ¹H and ¹³C NMR.

-

Procedure:

-

Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquire ¹H NMR spectrum (e.g., at 400 MHz).

-

Acquire ¹³C NMR spectrum.

-

-

Self-Validation/Expected Outcome:

-

¹H NMR: The spectrum should show distinct signals corresponding to the aromatic protons on the pyridinone ring, the -NH₂ protons (a broad singlet), and the protons of the 2-methoxyethyl group (triplets for the -CH₂-CH₂- bridge and a singlet for the -OCH₃).

-

¹³C NMR: The spectrum should display 8 distinct carbon signals, including the characteristic carbonyl signal (C=O) downfield (~160-170 ppm) and signals for the aromatic carbons and the aliphatic methoxyethyl chain.

-

-

-

High-Performance Liquid Chromatography (HPLC)

-

Technique: Reverse-Phase HPLC with UV detection.

-

Procedure:

-

Develop a suitable method (e.g., C18 column with a water/acetonitrile gradient).

-

Prepare a standard solution of the sample at a known concentration.

-

Inject the sample and monitor the elution profile at a relevant wavelength (e.g., 254 nm).

-

-

Self-Validation/Expected Outcome: The chromatogram should show a single major peak, indicating high purity. The area of this peak relative to the total area of all peaks should be ≥97% to meet typical quality standards for a pharmaceutical intermediate.

-

Conclusion

This compound is a well-defined molecular entity with significant strategic value in pharmaceutical research and development. Its specific combination of a pyridinone core, an amino functional group, and a methoxyethyl side chain provides a versatile platform for the synthesis of next-generation therapeutics. The analytical protocols outlined herein provide a robust framework for ensuring its structural integrity and purity, which is a prerequisite for its successful application in the complex, multi-step synthesis of novel drug candidates.

References

- This compound - MySkinRecipes. MySkinRecipes.

- This compound - 北京欣恒研科技有限公司. Beijing Xinhengyan Technology Co., Ltd.

- Synthesis and members of 3-aminopyridin-2-one based fragment library - ResearchGate.

- Synthesis of N-Substituted 3-Amino-2-pyridones - PubMed. PubMed.

Sources

A Technical Guide to the Solubility and Stability Profiling of 3-Amino-1-(2-methoxyethyl)pyridin-2(1H)-one

Foreword

The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is contingent on a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount, acting as key determinants of a compound's developability, bioavailability, and ultimate therapeutic potential. This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of 3-Amino-1-(2-methoxyethyl)pyridin-2(1H)-one , a novel pyridinone derivative. While specific experimental data for this compound is not yet publicly available, this document serves as an in-depth methodological whitepaper. It is designed to equip researchers, scientists, and drug development professionals with the necessary strategies, protocols, and field-proven insights to conduct a robust physicochemical assessment of this, or any, NCE. The causality behind experimental choices is explained, and the protocols are designed as self-validating systems to ensure scientific integrity.

The Critical Role of Early Physicochemical Profiling

This compound, with its distinct arrangement of amino, methoxyethyl, and pyridinone moieties, presents a unique profile that requires careful characterization. Poor aqueous solubility can severely limit oral absorption, leading to low bioavailability and complicating in vivo studies.[1][2] Similarly, chemical instability can result in the degradation of the active pharmaceutical ingredient (API), leading to a loss of potency and the formation of potentially toxic impurities.[3] Therefore, a proactive and early assessment of these properties is not merely a data-gathering exercise; it is a critical risk mitigation strategy in the drug development pipeline.[4][5]

Aqueous Solubility Assessment: A Multi-Faceted Approach

Aqueous solubility is a measure of the maximum amount of a substance that can dissolve in an aqueous system at a given temperature and pH. In drug discovery, it is often assessed under two distinct conditions: kinetic and thermodynamic.

-

Kinetic Solubility: This is a high-throughput measurement that reflects the solubility of a compound when rapidly precipitated from a high-concentration organic stock solution (typically DMSO) into an aqueous buffer. It is relevant for understanding potential issues in high-concentration screening assays.[1][6]

-

Thermodynamic Solubility: This represents the true equilibrium solubility, where the solid compound is in equilibrium with the dissolved compound.[7] It is a more time-consuming measurement but is crucial for pre-formulation and understanding the compound's behavior in the gastrointestinal tract.[2][7]

Experimental Protocol: High-Throughput Kinetic Solubility Assay (Nephelometry)

The choice of a nephelometric assay is based on its speed and suitability for early-stage screening where compound availability is limited. It measures the light scattered by undissolved particles (precipitate) to determine the point of insolubility.[1][6][8]

Objective: To rapidly determine the kinetic solubility of this compound in a phosphate-buffered saline (PBS) solution.

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Plate Preparation: Using a liquid handler, dispense the DMSO stock solution into the first column of a 384-well microplate. Perform a serial dilution across the plate with DMSO to create a range of concentrations (e.g., from 10 mM down to low µM).[8]

-

Precipitation Induction: Rapidly add phosphate-buffered saline (PBS, pH 7.4) to all wells, ensuring the final DMSO concentration is low (e.g., 1-2%) to minimize co-solvent effects.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period, typically 1-2 hours, with gentle shaking to allow for precipitation to occur.[9]

-

Nephelometric Reading: Measure the light scattering in each well using a plate-based nephelometer. The intensity of scattered light is directly proportional to the amount of precipitate.[8][9]

-

Data Analysis: Plot the nephelometry signal against the compound concentration. The kinetic solubility is determined as the concentration at which the signal begins to significantly increase above the background, indicating the onset of precipitation.

Experimental Workflow: Kinetic Solubility

Caption: Workflow for the nephelometric kinetic solubility assay.

Data Presentation: Solubility Profile

The results from both kinetic and thermodynamic assays should be summarized for clarity. The table below serves as a template for reporting the solubility data for this compound.

| Assay Type | Solvent System | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| Kinetic | PBS, pH 7.4 | 25 | [Experimental Value] | [Calculated Value] |

| Thermodynamic | PBS, pH 7.4 | 25 | [Experimental Value] | [Calculated Value] |

| Thermodynamic | Simulated Gastric Fluid (pH 1.2) | 37 | [Experimental Value] | [Calculated Value] |

| Thermodynamic | Simulated Intestinal Fluid (pH 6.8) | 37 | [Experimental Value] | [Calculated Value] |

Chemical Stability Assessment: Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of drug development that provides insight into the intrinsic stability of a drug substance.[10] These studies involve subjecting the compound to conditions more severe than those used for accelerated stability testing to identify likely degradation products and pathways.[10][11] This information is instrumental in developing stability-indicating analytical methods, which are required for formal stability studies.[12][13]

Rationale for a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation.[14] It must be able to separate the intact parent drug from its degradation products, process impurities, and excipients.[12][14] High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric (MS) detection is the gold standard for this purpose due to its high resolving power and ability to provide structural information about the degradants.[12][15]

Protocol: Forced Degradation Study

Objective: To identify the potential degradation pathways of this compound under various stress conditions and to develop a stability-indicating HPLC method.

Methodology:

-

Sample Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).

-

Application of Stress Conditions: Expose the solutions to the following conditions in parallel. The goal is to achieve a target degradation of 5-20%.[11]

-

Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.

-

Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 24 hours.

-

Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.

-

Thermal Stress: Heat the solution at 80°C for 48 hours.

-

Photolytic Stress: Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[3][16] A control sample should be protected from light.

-

-

Sample Quenching: After the exposure period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis.

-

HPLC-UV/MS Analysis:

-

Method Development: Develop a gradient reversed-phase HPLC method. A typical starting point would be a C18 column with a mobile phase gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

-

Analysis: Analyze the stressed samples alongside an unstressed control sample.

-

Peak Purity: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in all chromatograms to ensure no degradants are co-eluting.[3]

-

Mass Detection: Use a mass spectrometer to identify the mass-to-charge ratio (m/z) of the parent peak and any new peaks corresponding to degradation products.

-

Experimental Workflow: Forced Degradation

Caption: Workflow for a forced degradation study.

Data Presentation: Stability Summary

The results of the forced degradation study should be tabulated to provide a clear overview of the compound's stability profile.

| Stress Condition | Parameters | % Assay of Parent Compound | % Total Degradation | No. of Degradants Detected | Remarks / Major Degradants (m/z) |

| Unstressed Control | - | 100.0 | 0.0 | 0 | Stable |

| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | [Value] | [Value] | [Value] | [e.g., m/z 154.2] |

| Base Hydrolysis | 0.1 M NaOH, 60°C, 24h | [Value] | [Value] | [Value] | [e.g., m/z 126.1] |

| Oxidation | 3% H₂O₂, RT, 24h | [Value] | [Value] | [Value] | [e.g., N-oxide at m/z 184.2] |

| Thermal | 80°C, 48h | [Value] | [Value] | [Value] | [Specify if degradation is observed] |

| Photolytic | ICH Q1B | [Value] | [Value] | [Value] | [Specify if degradation is observed] |

Conclusion and Future Directions

This guide outlines the foundational experimental strategies for characterizing the aqueous solubility and chemical stability of this compound. By systematically applying these robust, validated methodologies, researchers can generate the high-quality data necessary to make informed decisions about the compound's progression. The kinetic solubility assay provides a rapid assessment for early screening, while the forced degradation study establishes the compound's intrinsic stability profile and enables the development of a crucial stability-indicating analytical method. This method will be indispensable for all future development, including formulation, manufacturing, and long-term stability studies, ensuring the quality, safety, and efficacy of the potential drug product.[5][17]

References

-

Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

-

In-vitro Thermodynamic Solubility. Protocols.io. [Link]

-

Stability Indicating HPLC Method Development: A Review. Semantic Scholar. [Link]

-

In vitro solubility assays in drug discovery. PubMed. [Link]

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Veeprho. [Link]

-

ADME Solubility Assay. BioDuro. [Link]

-

Stability Indicating HPLC Method Development: A Review. IRJPMS. [Link]

-

Thermodynamic Solubility Assay. Domainex. [Link]

-

Stability Indicating HPLC Method Development: A Review. ResearchGate. [Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

-

Kinetic Solubility Assays Protocol. AxisPharm. [Link]

-

Stability-Indicating HPLC Method Development. Waters Corporation. [Link]

-

Forced Degradation Studies. MedCrave online. [Link]

-

STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. [Link]

-

A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

-

Thermodynamic Solubility Assay. Evotec. [Link]

-

Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. NIH. [Link]

-

(PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. ResearchGate. [Link]

-

How To Optimize Your Stability Program At Each Phase Of Drug Development. Carmody Quality Solutions. [Link]

-

A fully automated kinetic solubility screen in 384-well plate format using nephelometry. BMG LABTECH. [Link]

-

Stability Testing: The Crucial Development Step. Pharmaceutical Technology. [Link]

-

Stability Testing for Drug Products: Ensuring Safety, Efficacy & Regulatory Compliance. Element. [Link]

-

Stability Testing of Pharmaceuticals: Procedures and Best Practices. Lab Manager. [Link]

Sources

- 1. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. evotec.com [evotec.com]

- 3. onyxipca.com [onyxipca.com]

- 4. How To Optimize Your Stability Program At Each Phase Of Drug Development [Checklists Included] - Carmody QS [carmodyqs.com]

- 5. pharmtech.com [pharmtech.com]

- 6. enamine.net [enamine.net]

- 7. In-vitro Thermodynamic Solubility [protocols.io]

- 8. bmglabtech.com [bmglabtech.com]

- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. irjpms.com [irjpms.com]

- 14. web.vscht.cz [web.vscht.cz]

- 15. semanticscholar.org [semanticscholar.org]

- 16. database.ich.org [database.ich.org]

- 17. Stability Testing of Pharmaceuticals: Procedures and Best Practices | Lab Manager [labmanager.com]

Spectroscopic Elucidation of 3-Amino-1-(2-methoxyethyl)pyridin-2(1H)-one: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for the novel heterocyclic compound, 3-Amino-1-(2-methoxyethyl)pyridin-2(1H)-one. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies, data interpretation, and underlying scientific principles are detailed to provide a complete and practical understanding of the structural characterization of this molecule.

Introduction

This compound (CAS No. 1249057-53-1) is a substituted pyridinone derivative.[1] The pyridinone scaffold is a significant pharmacophore in medicinal chemistry, appearing in a wide range of biologically active compounds. The presence of an amino group and a flexible methoxyethyl side chain suggests potential for diverse biological interactions, making its unambiguous structural confirmation paramount for any research and development endeavor. Spectroscopic analysis is the cornerstone of such characterization, providing a detailed molecular fingerprint. This guide will walk through the acquisition and interpretation of the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for a complete assignment.

Experimental Protocol: NMR Data Acquisition

The following protocol outlines a standard procedure for obtaining high-resolution NMR spectra for a small organic molecule like the topic compound.

Caption: Workflow for NMR data acquisition.

Representative ¹H NMR Data

The following table presents the expected ¹H NMR spectral data for this compound, based on analysis of related structures.[2][3]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.05 | d | 1H | H-6 |

| ~6.80 | d | 1H | H-4 |

| ~6.10 | t | 1H | H-5 |

| ~4.90 | s (br) | 2H | -NH₂ |

| ~3.95 | t | 2H | N-CH₂ |

| ~3.55 | t | 2H | O-CH₂ |

| ~3.25 | s | 3H | O-CH₃ |

Interpretation of ¹H NMR Spectrum

The aromatic region is expected to show three signals corresponding to the protons on the pyridinone ring. The downfield shift of H-6 is anticipated due to the deshielding effect of the neighboring carbonyl group. The broad singlet at approximately 4.90 ppm is characteristic of an amino group's protons. The two triplets at ~3.95 and ~3.55 ppm, each integrating to 2H, represent the two methylene groups of the methoxyethyl side chain, showing coupling to each other. The sharp singlet at ~3.25 ppm integrating to 3H is indicative of the methoxy group's protons.

Representative ¹³C NMR Data

The expected ¹³C NMR data is summarized below, drawing on data from similar heterocyclic systems.[4]

| Chemical Shift (δ, ppm) | Assignment |

| ~160.0 | C=O (C-2) |

| ~140.0 | C-6 |

| ~135.0 | C-3 |

| ~118.0 | C-4 |

| ~105.0 | C-5 |

| ~70.0 | O-CH₂ |

| ~58.5 | O-CH₃ |

| ~49.0 | N-CH₂ |

Interpretation of ¹³C NMR Spectrum

The most downfield signal at ~160.0 ppm is assigned to the carbonyl carbon (C-2). The signals for the pyridinone ring carbons are expected in the aromatic region, with C-3 being significantly deshielded due to the attached amino group. The aliphatic region should contain three signals corresponding to the methoxyethyl side chain: the oxygen-linked methylene carbon (~70.0 ppm), the methoxy carbon (~58.5 ppm), and the nitrogen-linked methylene carbon (~49.0 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Experimental Protocol: FT-IR Data Acquisition

Caption: Workflow for FT-IR data acquisition.

Representative IR Data

The expected characteristic IR absorption bands for this compound are listed below, based on typical frequencies for aminopyridines and carbonyl compounds.[5][6]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3300 | Medium | N-H stretching (asymmetric and symmetric) |

| 3100-3000 | Medium | C-H stretching (aromatic) |

| 2950-2850 | Medium | C-H stretching (aliphatic) |

| ~1650 | Strong | C=O stretching (amide) |

| ~1620 | Strong | N-H bending (scissoring) |

| ~1580 | Medium | C=C stretching (aromatic ring) |

| ~1100 | Strong | C-O stretching (ether) |

Interpretation of IR Spectrum

The presence of the amino group is strongly indicated by the pair of bands in the 3400-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches. A strong absorption around 1650 cm⁻¹ is a clear indicator of the carbonyl group of the pyridinone ring. The N-H bending vibration is expected around 1620 cm⁻¹. Aromatic and aliphatic C-H stretching vibrations are anticipated in their usual regions. A prominent band around 1100 cm⁻¹ will signify the C-O stretch of the methoxyethyl ether linkage.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Experimental Protocol: ESI-MS Data Acquisition

Caption: Workflow for ESI-MS data acquisition.

Representative MS Data

For this compound (Molecular Weight: 168.19 g/mol ), the following mass spectral data is expected.[7]

| m/z | Relative Intensity (%) | Assignment |

| 169.1 | 100 | [M+H]⁺ (Molecular Ion) |

| 124.1 | 45 | [M+H - CH₂OCH₃]⁺ |

| 111.1 | 60 | [M+H - CH₂CH₂OCH₃]⁺ |

| 95.1 | 30 | [C₅H₅NO+H]⁺ |

Interpretation of Mass Spectrum

In positive mode ESI-MS, the base peak is expected to be the protonated molecule [M+H]⁺ at m/z 169.1, confirming the molecular weight of the compound. Key fragmentation pathways would likely involve the loss of the side chain. Cleavage of the methoxymethyl radical would result in a fragment at m/z 124.1. Loss of the entire methoxyethyl group would lead to a fragment at m/z 111.1. A fragment corresponding to the protonated aminopyridinone core at m/z 95.1 might also be observed.

Conclusion

The combined application of NMR, IR, and MS provides a robust and unambiguous structural elucidation of this compound. The representative data and interpretations presented in this guide, based on established principles and data from analogous structures, offer a solid framework for the characterization of this and similar heterocyclic compounds. This comprehensive spectroscopic analysis is a critical first step in understanding the chemical properties and potential applications of this molecule in pharmaceutical and materials science research.

References

- Shatsauskas, A., Shatalin, Y. V., Shubina, V. S., & Fisyuk, A. (2022). Synthesis and application of new 3-amino-2-pyridone based luminescent dyes for ELISA. Dyes and Pigments, 198, 109961.

- Zolotoyabko, Y. M., & Kryshtal, A. V. (2005). Synthesis and Reactions of Substituted 3-amino-2-furyl(aryl)-thieno[2,3-b]pyridines. Molbank, 2005(4), M437.

-

PubChem. 3-Amino-2-pyridinol. (n.d.). Retrieved from [Link]

-

NIST. 3-Amino-1,2-propanediol. In NIST Chemistry WebBook. (n.d.). Retrieved from [Link]

-

PhytoBank. 1H NMR Spectrum (PHY0074798). (n.d.). Retrieved from [Link]

-

MySkinRecipes. This compound. (n.d.). Retrieved from [Link]

- Kshiar, B., Shangpliang, O. R., & Myrboh, B. (2018). A three component one-pot synthesis of N-amino-2-pyridone derivatives catalyzed by KF-Al2O3.

-

ResearchGate. Synthesis and members of 3-aminopyridin-2-one based fragment library. (n.d.). Retrieved from [Link]

-

ResearchGate. 1 H (a) and 13 C (b) NMR spectra of 4-amino-2-methyl-8-(trifluoromethyl)quinoline. (n.d.). Retrieved from [Link]

-

ResearchGate. Synthesis and characterization of new Pd(II) and Pt(II) complexes with 3-substituted 1-(2-pyridyl)imidazo[1,5-a]pyridine ligands. (n.d.). Retrieved from [Link]

- Popović-Đorđević, J. B., et al. (2009). ESI-MS spectra of 3-cyano-4-(substituted phenyl)-6-phenyl-2(1H)-pyridinones. Journal of the Serbian Chemical Society, 74(3), 225-233.

- Zhang, L., et al. (2020). A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. American Journal of Nuclear Medicine and Molecular Imaging, 10(3), 156-167.

-

PubChem. 3'-Aminoacetophenone. (n.d.). Retrieved from [Link]

-

NIST. Ethanol, 2-[(1-methylethyl)amino]-. In NIST Chemistry WebBook. (n.d.). Retrieved from [Link]

-

NIST. 3-Methoxy-2(1H)-pyridone. In NIST Chemistry WebBook. (n.d.). Retrieved from [Link]

-

PubChem. 1-(2-Aminoethyl)pyridin-2(1H)-one. (n.d.). Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. 3-Aminopyridine(462-08-8) 1H NMR spectrum [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. e-century.us [e-century.us]

- 5. mdpi.com [mdpi.com]

- 6. 3-Amino-2-pyridinol | C5H6N2O | CID 322353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of 3-Aminopyridinone Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword

The pyridinone scaffold, a privileged structure in medicinal chemistry, has garnered significant attention for its diverse pharmacological potential. Among its derivatives, the 3-aminopyridinone core has emerged as a particularly fruitful starting point for the development of novel therapeutic agents. This technical guide provides a comprehensive exploration of the multifaceted biological activities of 3-aminopyridinone derivatives, offering in-depth insights for researchers, scientists, and drug development professionals. We will delve into their synthesis, anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties, supported by detailed experimental protocols and mechanistic analyses.

The 3-Aminopyridinone Scaffold: A Privileged Core

The 3-aminopyridin-2-one motif is a versatile fragment capable of forming multiple hydrogen bonds with the backbone of biological targets, such as the hinge region of kinases.[1] This inherent binding capability, coupled with its favorable physicochemical properties, makes it an excellent scaffold for the design of targeted inhibitors.[1] The amenability of the 3-aminopyridinone core to chemical modification at several positions allows for the generation of diverse chemical libraries, enabling extensive structure-activity relationship (SAR) studies to optimize potency and selectivity.

General Synthesis Strategies

The synthesis of 3-aminopyridinone derivatives can be achieved through various synthetic routes. A common and versatile method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce a variety of aryl or heteroaryl groups at specific positions of the pyridinone ring.

Experimental Protocol: Synthesis of 6-Aryl-3-aminopyridines via Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the synthesis of 6-aryl-3-aminopyridines, a common structural motif in biologically active 3-aminopyridinone derivatives.

Materials:

-

6-Chloropyridin-3-amine

-

Arylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄, 2.0 equivalents)

-

Anhydrous toluene

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware and stirring equipment

Procedure:

-

To a dry reaction flask, add 6-Chloropyridin-3-amine, the corresponding arylboronic acid, potassium phosphate, Palladium(II) acetate, and SPhos.

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add anhydrous toluene to the flask via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl-3-aminopyridine derivative.[2]

Anticancer Activity: Targeting Key Oncogenic Pathways

3-Aminopyridinone derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including aberrant cell signaling and the evasion of apoptosis.[3]

Mechanism of Action: Kinase Inhibition and Apoptosis Induction

A primary mechanism through which these derivatives exert their anticancer effects is the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[1] Furthermore, several 3-aminopyridinone derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[4][5]

-

Kinase Inhibition: The 3-aminopyridinone scaffold has been identified as a potent inhibitor of several kinases implicated in cancer, including Interleukin-2 inducible T-cell kinase (Itk), Monopolar Spindle 1 (MPS1), and Aurora kinases.[1][6] By binding to the ATP-binding pocket of these kinases, the derivatives block their catalytic activity, thereby disrupting downstream signaling pathways essential for tumor growth.

-

Apoptosis Induction: Studies have shown that certain 3-aminopyridinone derivatives can induce apoptosis by arresting the cell cycle at the G0/G1 or G2/M phase and increasing the expression of pro-apoptotic proteins.[4][5] Some derivatives have been found to modulate the expression of survivin, an inhibitor of apoptosis protein that is often overexpressed in cancer cells.[7] This leads to the activation of the intrinsic apoptotic pathway, characterized by the activation of caspases 3 and 9 and disruption of the mitochondrial membrane potential.[8]

In Vitro Cytotoxicity Data

The anticancer activity of 3-aminopyridinone derivatives has been evaluated against a variety of human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC₅₀) values for representative compounds.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 4b | A-549 (Lung Carcinoma) | 0.00803 | [3] |

| Compound 4e | A-549 (Lung Carcinoma) | 0.0095 | [3] |

| Compound 4b | MDA-MB-231 (Breast Carcinoma) | 0.0103 | [3] |

| Compound 4e | MDA-MB-231 (Breast Carcinoma) | 0.0147 | [3] |

| Compound 3a | A549 (Lung Carcinoma) | 5.988 | [9] |

| Compound 4d | MCF-7 (Breast Carcinoma) | 39.0 | [9] |

| Compound 4d | MDA-MB-231 (Breast Carcinoma) | 35.1 | [9] |

| Compound 8a | SH-SY5Y (Neuroblastoma) | comparable to 5-FU | [4] |

| Compound 21d | HCT-116 (Colon Carcinoma) | 58.2 µg/ml | [10] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

3-Aminopyridinone derivative stock solution (in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile culture plates

-

Phosphate-buffered saline (PBS), sterile

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 3-aminopyridinone derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control wells (medium with the same concentration of solvent used for the compound stock).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, carefully remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.[11]

-

Formazan Solubilization: Carefully remove the MTT-containing medium without disturbing the formazan crystals. Add 100-150 µL of the solubilization solution to each well.

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 540-590 nm using a microplate reader.[11]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value using a suitable software like GraphPad Prism.[12]

Antimicrobial Activity: A Broad Spectrum of Action

3-Aminopyridinone derivatives have also demonstrated promising activity against a range of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as some fungal strains.[13]

Mechanism of Action

The antimicrobial mechanism of these compounds is still under investigation, but some studies suggest that they may act as inhibitors of essential bacterial enzymes. For instance, some derivatives have been predicted to be inhibitors of DnaG, a bacterial primase crucial for DNA replication.[14]

In Vitro Antimicrobial Susceptibility Data

The antimicrobial efficacy of 3-aminopyridinone derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 3d | E. coli | 3.91 | [15] |

| Compound 3e | E. coli | 3.91 | [15] |

| Compound 21d | S. pneumoniae | 0.5 | [16] |

| Compound 10 | Gram-negative & Gram-positive bacteria | 1-5 µmol/mL | [17] |

| Compound 11 | Gram-negative & Gram-positive bacteria | 1-5 µmol/mL | [17] |

| Compound 12 | Gram-negative & Gram-positive bacteria | 1-5 µmol/mL | [17] |

| Compound 13 | Gram-negative & Gram-positive bacteria | 1-5 µmol/mL | [17] |

| Compound 14 | Gram-negative & Gram-positive bacteria | 1-5 µmol/mL | [17] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.

Materials:

-

Bacterial or fungal strain of interest

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

3-Aminopyridinone derivative stock solution

-

Sterile 96-well microtiter plates

-

Inoculum of the microorganism standardized to 0.5 McFarland turbidity

-

Sterile saline or broth for dilutions

-

Microplate reader (optional, for automated reading)

Procedure:

-

Preparation of Serial Dilutions: Dispense 100 µL of sterile broth into all wells of a 96-well plate. Add 100 µL of the compound stock solution to the first well of a row and perform a two-fold serial dilution by transferring 100 µL from one well to the next.[18]

-

Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Inoculate each well (except for the sterility control) with 100 µL of the standardized and diluted inoculum. The final volume in each well will be 200 µL. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

-

Incubation: Cover the plate and incubate at the appropriate temperature (e.g., 35-37°C) for 16-20 hours for bacteria.[18]

-

MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.[18]

Anti-inflammatory Activity: Modulating Inflammatory Responses

Certain 3-aminopyridinone derivatives have exhibited significant anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.

Mechanism of Action

The anti-inflammatory effects of these compounds are thought to be mediated through multiple mechanisms. One proposed mechanism is the inhibition of key enzymes in the inflammatory pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are heme-dependent. The iron-chelating properties of some pyridinone derivatives may contribute to this inhibition.[19] Additionally, some derivatives have been shown to inhibit the activation of the NF-κB signaling pathway, a central regulator of inflammation.[20][21][22] This inhibition can lead to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.[20]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of new compounds.[23]

Materials:

-

Wistar rats or other suitable rodent models

-

1% Carrageenan solution in sterile saline

-

3-Aminopyridinone derivative solution or suspension

-

Plethysmometer or calipers for measuring paw volume/thickness

-

Standard anti-inflammatory drug (e.g., Indomethacin) as a positive control

Procedure:

-

Animal Acclimatization and Grouping: Acclimatize the animals to the laboratory conditions for at least a week. Divide the animals into groups (e.g., vehicle control, positive control, and different dose groups for the test compound).

-

Compound Administration: Administer the 3-aminopyridinone derivative or vehicle intraperitoneally or orally to the respective groups.[24]

-

Induction of Edema: After a specific time (e.g., 30-60 minutes) following compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[23]

-

Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[24]

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group. A significant reduction in paw volume in the treated groups indicates anti-inflammatory activity.[24]

Neuroprotective Effects: A Potential Avenue for Neurodegenerative Diseases

Emerging evidence suggests that some 3-aminopyridinone derivatives possess neuroprotective properties, making them interesting candidates for the treatment of neurodegenerative disorders.

Mechanism of Action

The neuroprotective mechanisms of these compounds are multifaceted. One derivative, 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP), has been shown to act by neutralizing two key intracellular effectors of excitotoxicity: calcium and free radicals.[25] Other derivatives have been found to exert their neuroprotective and anti-neuroinflammatory effects through the induction of heme oxygenase-1 (HO-1) expression, mediated by the activation of the Nrf2 signaling pathway.[26]

Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) in Rodents

The MCAO model is a widely used in vivo model of focal cerebral ischemia (stroke) to evaluate the neuroprotective potential of test compounds.[27][28][29][30]

Materials:

-

Mice or rats

-

Anesthesia (e.g., isoflurane)

-

Surgical instruments for microsurgery

-

A silicon-coated filament for occlusion

-

Heating pad to maintain body temperature

-

Laser Doppler flowmeter to monitor cerebral blood flow (optional)

Procedure:

-

Anesthesia and Surgical Preparation: Anesthetize the animal and maintain its body temperature at 36.5 ± 0.5°C. Make a midline neck incision to expose the common carotid artery (CCA).[27]

-

Artery Ligation and Filament Insertion: Ligate the CCA and the external carotid artery (ECA). Introduce the silicon-coated filament into the internal carotid artery (ICA) through an incision in the ECA stump and advance it to the origin of the middle cerebral artery (MCA) to induce occlusion.[30][31]

-

Occlusion and Reperfusion: The occlusion can be permanent or transient. For transient occlusion, the filament is withdrawn after a specific period (e.g., 60 or 90 minutes) to allow for reperfusion.[27][28]

-

Post-operative Care and Neurological Assessment: Suture the incision and allow the animal to recover. Perform neurological deficit scoring at various time points after the procedure.

-

Infarct Volume Measurement: At the end of the experiment (e.g., 24 or 48 hours post-MCAO), euthanize the animal and remove the brain. Slice the brain and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. Calculate the infarct volume. A reduction in infarct volume in the treated group compared to the vehicle control indicates a neuroprotective effect.[27][28]

Signaling Pathway Visualizations

To better understand the mechanisms of action of 3-aminopyridinone derivatives, the following diagrams illustrate their interaction with key signaling pathways.

Kinase Inhibition by 3-Aminopyridinone Derivatives

Caption: Inhibition of kinase activity by 3-aminopyridinone derivatives.

Induction of Apoptosis via Caspase Activation

Caption: Apoptosis induction by 3-aminopyridinone derivatives.

Inhibition of the NF-κB Inflammatory Pathway

Sources

- 1. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis and biological evaluation of substituted aminopyridazin-3(2H)-ones as G0/G1-phase arresting agents with apoptosis-inducing activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4-aminopyridine induces apoptosis of human acute myeloid leukemia cells via increasing [Ca2+]i through P2X7 receptor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. clyte.tech [clyte.tech]

- 12. youtube.com [youtube.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Anti-Inflammatory Effects of a Novel Nuclear Factor- κ B Inhibitory Derivative Derived from Pyrazolo[3,4- d]Pyrimidine in Three Inflammation Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 24. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 25. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 26. researchgate.net [researchgate.net]

- 27. Modeling Stroke in Mice - Middle Cerebral Artery Occlusion with the Filament Model - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Middle Cerebral Artery Occlusion Model in Rodents: Methods and Potential Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Preclinical models of middle cerebral artery occlusion: new imaging approaches to a classic technique - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Animal Models of Ischemic Stroke with Different Forms of Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]

- 31. youtube.com [youtube.com]

The Strategic Intermediate: A Technical Guide to 3-Amino-1-(2-methoxyethyl)pyridin-2(1H)-one for Pharmaceutical Development

Abstract

This technical guide provides an in-depth exploration of 3-Amino-1-(2-methoxyethyl)pyridin-2(1H)-one, a heterocyclic building block of increasing importance in pharmaceutical research and development. We will delve into its synthesis, physicochemical properties, and critical role as a versatile intermediate in the creation of complex active pharmaceutical ingredients (APIs). This document is intended for researchers, medicinal chemists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Rise of the Pyridinone Scaffold

The pyridinone core is a privileged scaffold in medicinal chemistry, prized for its ability to engage in a variety of biological interactions.[1] Its unique electronic and structural features allow for the design of molecules with tailored pharmacological profiles. The 3-aminopyridin-2(1H)-one moiety, in particular, has emerged as a key pharmacophore in the development of targeted therapies, most notably in the realm of kinase inhibitors for oncology.[2][3] The strategic placement of an amino group and the pyridinone ring system allows for crucial hydrogen bonding interactions within the ATP-binding sites of many kinases.

This guide focuses on a specific, functionally rich derivative: this compound. The introduction of the N-(2-methoxyethyl) substituent offers several advantages, including modulation of solubility, metabolic stability, and the potential for additional interactions with target proteins. Its structural attributes make it a valuable precursor for APIs targeting a range of conditions, from neurological disorders to inflammatory diseases and cancer.[4]

Physicochemical Properties and Handling

While specific experimental data for this compound is not extensively published, its properties can be reliably inferred from its structure and data on analogous compounds.

| Property | Value | Source |

| CAS Number | 1249057-53-1 | [4] |

| Molecular Formula | C₈H₁₂N₂O₂ | [4] |

| Molecular Weight | 168.19 g/mol | [4] |

| Appearance | Predicted to be a solid at room temperature | Inferred |

| Solubility | Predicted to be soluble in organic solvents like methanol, ethanol, and DMSO | Inferred |

| Storage | Store at room temperature, protected from light, under an inert atmosphere. | [4] |

Safety and Handling:

-

Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.[5]

-

Precautionary Statements: Avoid breathing dust/fumes. Wear protective gloves, eye protection, and face protection. Use only in a well-ventilated area.[5]

-

Personal Protective Equipment (PPE): Standard laboratory attire, including safety goggles with side shields, chemical-resistant gloves, and a lab coat, is required. For handling larger quantities or when generating dust, respiratory protection may be necessary.[5]

Synthesis of this compound: A Practical Approach

The synthesis of N-substituted 3-amino-2-pyridones has been a subject of significant research, with a focus on developing efficient and scalable routes.[6] A highly effective and versatile one-pot, five-step protocol starting from ethyl nitroacetate and a primary amine has been reported, which can be adapted for the synthesis of our target molecule using 2-methoxyethylamine.[6]

Reaction Scheme:

A proposed synthetic workflow for this compound.

Experimental Protocol (Adapted from Bolduc et al., Org. Lett. 2022): [6]

Materials:

-

Ethyl nitroacetate

-

2-Methoxyethylamine

-

Acryloyl chloride

-

Triethylamine

-

A suitable solvent (e.g., Dichloromethane)

-

Reducing agent (e.g., Palladium on carbon with hydrogen gas, or a chemical reductant like sodium dithionite)

Procedure:

-

Formation of the N-substituted acrylamide: In a round-bottom flask under an inert atmosphere, dissolve 2-methoxyethylamine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane. Cool the solution to 0 °C. Add acryloyl chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C. Stir the reaction mixture at room temperature for 2 hours.

-

Michael Addition and Cyclization: To the reaction mixture, add ethyl nitroacetate (1.0 eq) and a suitable base (e.g., DBU, 1.5 eq). Heat the mixture to reflux and monitor the reaction by TLC until the starting materials are consumed. This step facilitates the Michael addition followed by an intramolecular cyclization to form the N-substituted 3-nitro-2-pyridone intermediate.

-

Nitro Group Reduction: After cooling the reaction mixture, the nitro group can be reduced to the corresponding amine. A common method is catalytic hydrogenation using palladium on carbon under a hydrogen atmosphere. Alternatively, chemical reducing agents such as sodium dithionite can be employed.

-

Work-up and Purification: After the reduction is complete, filter the reaction mixture to remove the catalyst (if used). The filtrate is then washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired this compound.

Causality Behind Experimental Choices:

-

One-Pot Procedure: This approach minimizes intermediate isolation steps, improving overall efficiency and reducing waste.[6]

-

Choice of Base: The selection of a non-nucleophilic base like DBU is crucial to promote the desired Michael addition and cyclization without competing side reactions.

-

Reduction Method: Catalytic hydrogenation is often preferred for its clean conversion and simple work-up. However, the choice of reducing agent may depend on the presence of other functional groups in the molecule.

The Role of this compound in Drug Discovery

The 3-aminopyridin-2-one scaffold is a versatile building block for the synthesis of a wide range of biologically active molecules.[7] The primary amino group at the 3-position serves as a key handle for further functionalization, allowing for the introduction of diverse substituents to modulate the pharmacological properties of the final compound.

Applications in Kinase Inhibitor Synthesis:

A significant application of this scaffold is in the development of kinase inhibitors.[2][3] The 3-amino group can be acylated or reacted with various electrophiles to introduce moieties that interact with the hinge region of the kinase ATP-binding site. The N-(2-methoxyethyl) group can influence the solubility and pharmacokinetic profile of the resulting inhibitor.

General workflow for utilizing the title compound in API synthesis.

Example of a Potential Synthetic Application:

While a specific, named API synthesized directly from this compound is not prominently documented in publicly available literature, its structural motifs are present in several developmental and approved drugs. For instance, the N-substituted pyridinone core is a feature in some non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV.[5] The title compound could serve as a key intermediate in the synthesis of novel NNRTIs or other targeted therapies.

Conclusion

This compound represents a strategically important and versatile intermediate for the pharmaceutical industry. Its synthesis, achievable through adaptable and efficient modern organic chemistry methods, provides access to a scaffold with proven utility in drug discovery. The unique combination of the 3-aminopyridinone core and the N-(2-methoxyethyl) substituent offers a powerful platform for the development of next-generation therapeutics, particularly in the fields of oncology and infectious diseases. This guide provides a foundational understanding and practical protocols to empower researchers in their pursuit of novel and effective medicines.

References

-

Fearon, D., Westwood, I. M., van Montfort, R. L. M., & Bavetsias, V. (2018). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Bioorganic & Medicinal Chemistry, 26(10), 2843–2855. [Link]

-

Fearon, D., Westwood, I. M., van Montfort, R. L. M., & Bavetsias, V. (2018). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. PubMed. [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Bolduc, P. N., Pfaffenbach, M., Blasczak, V. D., Mathieu, S. R., & Peterson, E. A. (2022). Synthesis of N-Substituted 3-Amino-2-pyridones. Organic Letters, 24(33), 6133–6136. [Link]

-

Saari, W. S., Wai, J. S., Fisher, T. E., Thomas, C. M., Hoffman, J. M., Rooney, C. S., ... & Goldman, M. E. (1992). Synthesis and evaluation of 2-pyridinone derivatives as HIV-1-specific reverse transcriptase inhibitors. 2. Analogues of 3-aminopyridin-2(1H)-one. Journal of Medicinal Chemistry, 35(21), 3792–3802. [Link]

-

Lin, X., Li, Z., & Li, Y. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 847393. [Link]

-

Bolduc, P. N., Pfaffenbach, M., Blasczak, V. D., Mathieu, S. R., & Peterson, E. A. (2022). Synthesis of N-Substituted 3-Amino-2-pyridones. PubMed. [Link]

-

Bolduc, P. N., Pfaffenbach, M., Blasczak, V. D., Mathieu, S. R., & Peterson, E. A. (2022). Synthesis of N-Substituted 3-Amino-2-pyridones. figshare. [Link]

-

ResearchGate. (n.d.). Synthesis and members of 3-aminopyridin-2-one based fragment library. Retrieved from [Link]

-

Saari, W. S., Wai, J. S., Fisher, T. E., Thomas, C. M., Hoffman, J. M., Rooney, C. S., ... & Goldman, M. E. (1992). Synthesis and evaluation of 2-pyridinone derivatives as HIV-1-specific reverse transcriptase inhibitors. 2. Analogues of 3-aminopyridin-2(1H)-one. PubMed. [Link]

-

Lin, X., Li, Z., & Li, Y. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 847393. [Link]

-

Lin, X., Li, Z., & Li, Y. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 847393. [Link]

-

Bolduc, P. N., Pfaffenbach, M., Blasczak, V. D., Mathieu, S. R., & Peterson, E. A. (2022). Synthesis of N-Substituted 3-Amino-2-pyridones. Organic Letters, 24(33), 6133–6136. [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound [myskinrecipes.com]

- 5. Synthesis and evaluation of 2-pyridinone derivatives as HIV-1-specific reverse transcriptase inhibitors. 2. Analogues of 3-aminopyridin-2(1H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of N-Substituted 3-Amino-2-pyridones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

The 3-Aminopyridinone Scaffold: A Privileged Motif for Targeting Key Pathological Mediators

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The 3-aminopyridinone core is a versatile heterocyclic scaffold that has emerged as a significant "privileged structure" in modern medicinal chemistry. Its unique electronic properties and three-dimensional architecture allow for specific and potent interactions with a variety of biological targets implicated in a range of human diseases, from cancer to neurodegenerative disorders. This guide provides an in-depth technical overview of the key therapeutic targets of 3-aminopyridinone compounds, detailing the mechanistic basis of their activity, presenting quantitative structure-activity relationship (SAR) data, and outlining robust experimental protocols for their evaluation. This document is intended to serve as a comprehensive resource for researchers actively engaged in the design and development of novel therapeutics derived from this promising chemical scaffold.

Introduction: The Rise of the 3-Aminopyridinone Scaffold

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and within this broad class, nitrogen-containing rings hold a position of particular importance.[1] The pyridine ring, a six-membered aromatic heterocycle, is a common feature in many approved drugs, valued for its ability to engage in hydrogen bonding and other non-covalent interactions within protein active sites. The introduction of an amino and a keto functional group to this ring, creating the 3-aminopyridinone scaffold, further enhances its drug-like properties. This functionalization provides additional vectors for interaction, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The 3-aminopyridinone motif has proven to be a particularly fruitful starting point for the development of potent enzyme inhibitors, as will be detailed in the subsequent sections.

Key Therapeutic Targets and Mechanisms of Action

The 3-aminopyridinone scaffold and its close chemical relatives have been successfully employed to target a diverse array of enzymes, with a particular emphasis on those involved in cellular signaling, replication, and metabolism. The following sections will delve into the specifics of these interactions.

Protein Kinases: Modulators of Cellular Signaling

Protein kinases are a large family of enzymes that play a central role in regulating the majority of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer. The 3-aminopyridinone scaffold has been extensively explored as a core for the development of inhibitors targeting several key kinases.

Monopolar Spindle 1 (MPS1) and Aurora kinases (A and B) are critical regulators of mitosis, ensuring the fidelity of chromosome segregation.[2][3][4][5] Their overexpression in various cancers makes them attractive therapeutic targets. The 3-aminopyridin-2-one scaffold has been identified as a potent inhibitor of both MPS1 and the Aurora kinase family.[6]

-

Mechanism of Action: These compounds typically act as ATP-competitive inhibitors. X-ray crystallography studies of 3-aminopyridin-2-one analogs bound to MPS1 have revealed key interactions within the ATP-binding pocket. Specifically, the aminopyridinone core forms hydrogen bonds with the hinge region of the kinase, a common feature of many kinase inhibitors.[6]

-

Signaling Pathway: Inhibition of MPS1 and Aurora kinases disrupts the spindle assembly checkpoint (SAC), a critical surveillance mechanism that prevents premature entry into anaphase.[2][3][7][8] This disruption leads to catastrophic mitotic errors, such as chromosome missegregation and aneuploidy, ultimately triggering apoptosis in cancer cells.

EGFR and HER2 are receptor tyrosine kinases that, upon activation, trigger downstream signaling pathways promoting cell proliferation and survival.[9][10][11][12][13] Their overexpression and mutation are implicated in a variety of solid tumors. Aminopyridine-containing spiro derivatives have been designed as potent dual inhibitors of EGFR and HER2.

-

Mechanism of Action: These inhibitors are designed to bind to the ATP-binding site of the kinase domain of both EGFR and HER2, preventing autophosphorylation and subsequent activation of downstream signaling molecules.

-

Signaling Pathway: The primary downstream pathways activated by EGFR and HER2 are the RAS/MAPK and PI3K/AKT pathways.[10][11][13] Inhibition of EGFR and HER2 by aminopyridine derivatives blocks these pro-survival signals, leading to cell cycle arrest and apoptosis in cancer cells.

Itk is a non-receptor tyrosine kinase that plays a crucial role in T-cell signaling. As such, it is a promising target for the treatment of autoimmune diseases and allergies. The 3-aminopyrid-2-one motif was identified through structure-based design as a potent and selective inhibitor of Itk.[14]

-

Mechanism of Action: Optimization of the 3-aminopyrid-2-one scaffold led to the development of inhibitors with nanomolar potency. These compounds bind to the ATP-binding site of Itk, with the 3-amino group being a key interaction point.[14]

Ribonucleotide Reductase (RNR): A Target for DNA Synthesis

Ribonucleotide reductase is a critical enzyme in the DNA synthesis pathway, responsible for the conversion of ribonucleotides to deoxyribonucleotides. Its inhibition depletes the pool of available deoxyribonucleotides, thereby halting DNA replication and repair. The compound 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP), a derivative of the 3-aminopyridine scaffold, is a potent RNR inhibitor that has been evaluated in clinical trials.[15][16][17][18][19]

-

Mechanism of Action: 3-AP chelates iron, and the resulting Fe²⁺-3-AP complex generates reactive oxygen species. This leads to the quenching of a critical tyrosyl free radical in the R2 subunit of RNR, inactivating the enzyme.[18]

Neuronal Nitric Oxide Synthase (nNOS): A Neurological Target

Neuronal nitric oxide synthase is responsible for the production of nitric oxide in the nervous system, which acts as a neurotransmitter. Overproduction of nitric oxide is implicated in neurodegenerative diseases, making nNOS a target for therapeutic intervention. The 2-aminopyridine scaffold has been successfully utilized to develop potent and selective inhibitors of nNOS.

-

Mechanism of Action: These inhibitors are designed to mimic the binding of the natural substrate, L-arginine, to the active site of nNOS. The 2-aminopyridine moiety is crucial for anchoring the inhibitor within the active site.

Quantitative Data Summary

The following table summarizes the inhibitory activities of representative 3-aminopyridinone and related aminopyridine derivatives against their respective targets.

| Compound Class | Target | Derivative Example | Activity (IC50/Ki) | Reference |

| 3-Aminopyrid-2-one | Itk | Compound 7v | 7 nM (Ki) | [14] |

| 3-Aminopyridine | RNR | 3-AP | Potent inhibitor | [18] |

| Aminopyridine | MPS1 | - | Varies | [6] |

| Aminopyridine | Aurora A/B | - | Varies | [6] |

| Aminopyridine-spiro | EGFR/HER2 | - | Varies | |

| 2-Aminopyridine | nNOS | - | Varies |

Experimental Protocols and Methodologies

The successful evaluation of 3-aminopyridinone compounds requires robust and reproducible experimental protocols. This section provides detailed, step-by-step methodologies for key assays.

In Vitro Kinase Inhibition Assay (Example: MPS1)

This protocol describes a common method for determining the in vitro potency (IC50) of a test compound against a protein kinase, such as MPS1.

-

Materials:

-

Recombinant human MPS1 kinase

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

ATP

-

Myelin Basic Protein (MBP) as a generic substrate

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

Test compound (3-aminopyridinone derivative) dissolved in DMSO

-

384-well white assay plates

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add a small volume (e.g., 1 µL) of the diluted compounds to the assay plate wells. Include controls with DMSO only (no inhibitor) and no enzyme (blank).

-

Prepare a kinase/substrate solution by diluting recombinant MPS1 kinase and MBP in the kinase buffer.

-

Add the kinase/substrate solution to the wells containing the test compounds.

-

Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for MPS1.

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and initiate the detection by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.

-

Incubate the plate at room temperature to allow the detection signal to develop.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the no-inhibitor controls and determine the IC50 value by fitting the data to a four-parameter logistic curve.[20][21]

-

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[22][23][24][25][26]

-

Materials:

-

Human cancer cell line (e.g., HeLa, MCF-7)

-

Complete cell culture medium

-

96-well clear flat-bottom plates

-

Test compound (3-aminopyridinone derivative)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

Microplate reader

-

-

Procedure:

-

Seed cells into the wells of a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours). Include untreated and vehicle-treated controls.

-

Add 10 µL of MTT solution to each well.

-

Incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently on an orbital shaker to ensure complete solubilization.

-

Record the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[22][23][24][25][26]

-

Molecular Docking Protocol

Molecular docking is a computational method used to predict the binding mode of a ligand to a protein active site.

-

Software:

-

AutoDock Vina, Glide, or MOE

-

-

Procedure:

-

Protein Preparation: Obtain the 3D crystal structure of the target protein (e.g., MPS1, PDB ID: 3HMN) from the Protein Data Bank. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation: Draw the 2D structure of the 3-aminopyridinone derivative and convert it to a 3D structure. Perform energy minimization using a suitable force field (e.g., MMFF94x).

-

Docking Simulation: Define the binding site on the protein, typically based on the location of a co-crystallized ligand or predicted active site residues. Run the docking simulation to generate multiple binding poses of the ligand within the active site.

-

Analysis: Analyze the predicted binding poses based on their docking scores and visual inspection of the interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein's active site residues.[27][28][29][30]

-

Conclusion and Future Directions

The 3-aminopyridinone scaffold has unequivocally demonstrated its value as a versatile starting point for the development of potent and selective inhibitors against a range of therapeutically relevant targets. The wealth of available structure-activity relationship data, coupled with a deep understanding of the molecular interactions driving binding, provides a solid foundation for future drug discovery efforts.

Future research in this area will likely focus on:

-

Optimization of Pharmacokinetic Properties: While many potent inhibitors have been identified, further optimization of their ADME (absorption, distribution, metabolism, and excretion) properties will be crucial for their advancement into clinical development.

-

Expansion to New Targets: The inherent versatility of the 3-aminopyridinone scaffold suggests that it could be successfully applied to the development of inhibitors for other enzyme families.

-

Development of Covalent Inhibitors: The introduction of reactive functional groups to the 3-aminopyridinone core could enable the development of covalent inhibitors with enhanced potency and duration of action.

References

-

Bamborough, P., et al. (2011). Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. Journal of Medicinal Chemistry, 54(10), 3433-3447. [Link]

-

Stucke, V. M., et al. (2002). Human Mps1 kinase is required for the spindle assembly checkpoint but not for centrosome duplication. The EMBO Journal, 21(7), 1723-1732. [Link]

-

Harbeck, N., et al. (2023). A Comprehensive Review of HER2 in Cancer Biology and Therapeutics. Cancers, 15(13), 3371. [Link]

-

Macurek, L., et al. (2010). Mps1 directs the assembly of Cdc20 inhibitory complexes during interphase and mitosis to control M phase timing and spindle checkpoint signaling. The Journal of Cell Biology, 190(1), 89-100. [Link]

-

Vernos, I., & Pines, J. (2025). Mps1 kinase functions in mitotic spindle assembly and error correction. Current Opinion in Cell Biology, 92, 102435. [Link]

-